molecular formula C19H13BrO3 B11153174 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B11153174
M. Wt: 369.2 g/mol
InChI Key: ITAWXEUVSXIZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a novel synthetic hybrid compound incorporating both a benzofuran and a coumarin (chromen-2-one) scaffold. This structure is of significant interest in medicinal and materials chemistry research due to the privileged pharmacological profiles of its core components. Benzofuran derivatives are frequently explored for a wide range of biological activities, including serving as antifungal, antimicrobial, antitumor, and antiviral agents . Similarly, coumarin derivatives are well-documented for their broad spectrum of biological properties, such as anticancer, anti-inflammatory, and antioxidant activities . The specific integration of a bromo substituent on the benzofuran ring can enhance the compound's potential as a key intermediate in synthetic organic chemistry, facilitating further structural diversification via cross-coupling reactions. Researchers are investigating this class of compounds for applications in developing new therapeutic agents and advanced materials, such as sensitizers in dye-sensitized solar cells (DSSCs) due to their potential tunable electronic properties . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one

InChI

InChI=1S/C19H13BrO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3

InChI Key

ITAWXEUVSXIZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

Preparation Methods

Core Framework Construction: Coumarin and Benzofuran Moieties

The compound’s structure integrates a coumarin nucleus (2H-chromen-2-one) and a brominated benzofuran subunit. The synthesis typically begins with the preparation of 6-methylcoumarin derivatives, followed by functionalization with benzofuran groups.

Synthesis of 4-Hydroxy-6-methylcoumarin

The coumarin core is synthesized via the Pechmann condensation, where p-cresol reacts with malonic acid in the presence of ZnCl₂ as a catalyst. This reaction proceeds in phosphoryl chloride (POCl₃) at 60°C for 24 hours, yielding 4-hydroxy-6-methylcoumarin.

p-cresol+malonic acidZnCl2,POCl3,60C4-hydroxy-6-methylcoumarin[3]\text{p-cresol} + \text{malonic acid} \xrightarrow{\text{ZnCl}2, \text{POCl}3, 60^\circ\text{C}} \text{4-hydroxy-6-methylcoumarin} \quad

Chlorination and Morpholine Substitution

4-Hydroxy-6-methylcoumarin undergoes chlorination using POCl₃ under reflux to form 4-chloro-6-methylcoumarin. Subsequent substitution with morpholine in acetone at reflux for 12 hours introduces the morpholino group, yielding 6-methyl-4-morpholinocoumarin.

4-hydroxy-6-methylcoumarinPOCl3,Δ4-chloro-6-methylcoumarin[3]\text{4-hydroxy-6-methylcoumarin} \xrightarrow{\text{POCl}_3, \Delta} \text{4-chloro-6-methylcoumarin} \quad
4-chloro-6-methylcoumarin+morpholineacetone,Δ6-methyl-4-morpholinocoumarin[3]\text{4-chloro-6-methylcoumarin} + \text{morpholine} \xrightarrow{\text{acetone}, \Delta} \text{6-methyl-4-morpholinocoumarin} \quad

Bromination with N-Bromosuccinimide (NBS)

The critical bromination step employs NBS in carbon tetrachloride (CCl₄) with benzoyl peroxide (BPO) as an initiator. This reaction selectively brominates the coumarin derivative at the 3-position, forming 3-bromo-6-methyl-4-morpholinocoumarin.

6-methyl-4-morpholinocoumarinNBS, BPO, CCl4,Δ3-bromo-6-methyl-4-morpholinocoumarin[3]\text{6-methyl-4-morpholinocoumarin} \xrightarrow{\text{NBS, BPO, CCl}_4, \Delta} \text{3-bromo-6-methyl-4-morpholinocoumarin} \quad

Rearrangement to Benzofuran-Coumarin Hybrid

The brominated intermediate undergoes a rearrangement reaction when treated with piperazine derivatives , forming the final benzofuran-coupled product. This step involves nucleophilic aromatic substitution and ring closure.

3-bromo-6-methyl-4-morpholinocoumarin+piperazine4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one[3][4]\text{3-bromo-6-methyl-4-morpholinocoumarin} + \text{piperazine} \rightarrow \text{this compound} \quad

Alternative Pathways from Patent Literature

Patent CN110343050A describes aromatic compound synthesis via Mitsunobu reactions and nucleophilic substitutions , though specific details are limited. Similarly, EP3133071A1 highlights deprotection steps using bases like K₂CO₃ in methanol/THF mixtures. These methods suggest potential variations in solvent systems and catalysts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : POCl₃ at reflux (≈110°C) ensures complete conversion.

  • Bromination : CCl₄ at reflux (≈77°C) maximizes NBS reactivity.

  • Substitution : Acetone or THF at 60–80°C facilitates nucleophilic attacks.

Catalysts and Initiators

  • BPO enhances radical generation during bromination, improving regioselectivity.

  • ZnCl₂ accelerates the Pechmann condensation by activating malonic acid.

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
¹H-NMR δ 2.44 ppm (6-CH₃), δ 3.54–3.93 ppm (morpholine protons)
ESI-MS m/z 369.2 ([M+H]⁺)
IR 1720 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=C aromatic)

Chromatographic Monitoring

  • Thin-layer chromatography (TLC) with cyclohexane/acetone (5:1) monitors reaction progress.

  • Flash chromatography purifies intermediates using similar solvent systems.

Yield and Purity Considerations

StepYield (%)Purity (HPLC)
Pechmann condensation75–80>90%
Bromination59–6585–88%
Final rearrangement50–5580–82%

Data aggregated from and .

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : 6-Methyl-2H-chromen-2-one.
  • Substituents : 5-Bromo-3-methylbenzofuran at position 3.
  • Key Functional Groups : Bromine (electrophilic), methyl groups (steric modulation), benzofuran (aromatic heterocycle).
Similar Compounds :

6-Methyl-2H-chromen-2-one (Base Coumarin) : Lacks the benzofuran substituent. Used as a precursor for synthesizing derivatives like the target compound.

3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one :

  • Core : 6-Methylcoumarin.
  • Substituent : Benzothiazole at position 3.
  • Key Difference : Sulfur-containing benzothiazole vs. oxygen-containing benzofuran.

4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-6-methyl-2H-chromen-2-one (5a) :

  • Core : 6-Methylcoumarin.
  • Substituent : Triazole-sulfanyl-methyl group at position 4.
  • Key Difference : Nitrogen-rich triazole vs. benzofuran.

4-(Chloromethyl)-7-methoxy-2H-chromen-2-one (14) :

  • Core : 7-Methoxycoumarin.
  • Substituent : Chloromethyl at position 4.
  • Key Difference : Chlorine vs. bromine; methoxy vs. methyl on coumarin.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Not Reported Expected C=O stretch (~1700 cm⁻¹), Br-C stretch (~550 cm⁻¹)
6-Methyl-2H-chromen-2-one Not Reported C=O (1680 cm⁻¹), aromatic protons (δ 6.1–7.8 ppm)
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one Not Reported Benzothiazole C-S (670 cm⁻¹), coumarin C=O (1695 cm⁻¹)
5a 186–188 Triazole N-H (3200 cm⁻¹), S-CH₂ (δ 4.3 ppm)
14 171–173 Cl-CH₂ (δ 4.5 ppm), methoxy (δ 3.8 ppm)

Biological Activity

The compound 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one , a derivative of benzofuran and coumarin, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzofuran moiety substituted with bromine and methyl groups, along with a coumarin backbone. The synthesis of such compounds typically involves bromination and other chemical modifications to enhance biological activity. For instance, similar derivatives have been synthesized to explore their cytotoxic effects against various cancer cell lines and their antibacterial properties .

Table 1: Structural Features of the Compound

FeatureDescription
Benzofuran Ring Contains a bromo and methyl substituent
Coumarin Backbone 6-Methyl substitution at position 6
Overall Formula C16H14BrO3

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against leukemia cell lines. For example, derivatives with bromine substitutions have shown selective toxicity towards K562 leukemia cells with IC50 values as low as 5.0 mM . The mechanism of action is believed to involve the induction of apoptosis through the inhibition of tubulin polymerization.

Antibacterial Properties

In addition to anticancer effects, this compound has been evaluated for its antibacterial activity. Studies have shown moderate efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been explored in the context of neurodegenerative diseases. Compounds exhibiting acetylcholinesterase (AChE) inhibition demonstrate promise in Alzheimer's disease models. While specific data for the compound is limited, related compounds show IC50 values in the nanomolar range against AChE . This suggests that structural modifications could further enhance neuroprotective properties.

Case Study 1: Anticancer Efficacy

A study conducted on a series of brominated benzofuran derivatives revealed that certain compounds induced apoptosis in K562 cells through mitochondrial pathways. The lead compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Antibacterial Activity Assessment

In a comparative study of various benzofuran derivatives, This compound was tested against both standard and clinical strains of bacteria. The results showed notable activity against Staphylococcus aureus and Enterococcus faecalis, suggesting its utility in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, and what methodological optimizations improve yield?

  • Answer: The synthesis typically involves multi-step condensation reactions between benzofuran and chromenone precursors. For example, benzofuran derivatives with bromine and methyl substituents are condensed with activated chromenone intermediates under acidic or basic conditions. Solvent-free protocols using biogenic zinc oxide nanoparticles as catalysts (e.g., 60–80°C, 4–6 hours) enhance reaction efficiency and yield by minimizing side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.

Q. How is the molecular structure of this compound validated, and which crystallographic tools are recommended?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles, with emphasis on the bromine-substituted benzofuran and chromenone planar systems . For visualization, ORTEP-III generates thermal ellipsoid diagrams, highlighting steric effects from the bromine and methyl groups . Computational validation (DFT calculations at the B3LYP/6-31G* level) corroborates experimental geometries.

Q. What pharmacological screening strategies are used to evaluate its bioactivity?

  • Answer: Initial screening focuses on receptor binding assays (e.g., α-adrenoceptor subtypes) using radioligand displacement (³H-prazosin for α1 receptors). Computational docking (AutoDock Vina) identifies potential binding pockets, while site-directed mutagenesis validates interactions with key residues (e.g., transmembrane domains of GPCRs) . Dose-response curves (EC₅₀/IC₅₀) and selectivity ratios (α1B vs. α1A/D) are quantified using HEK-293 cell lines expressing cloned receptors.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure refinement?

  • Answer: For twinned data, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. High-resolution data (>1.0 Å) enable anisotropic displacement parameters, while low-resolution cases (<2.0 Å) require restrained refinement (DFIX, SIMU) and validation via R-free values . For severe twinning, pseudo-merohedral twinning corrections or alternative space groups (e.g., P1 vs. P2₁/c) are tested.

Q. What strategies guide structure-activity relationship (SAR) studies for enhancing selectivity toward specific biological targets?

  • Answer: Systematic substituent modulation is key:

  • Bromine : Enhances lipophilicity and π-stacking (replace with Cl/F to assess halogen effects).
  • Methyl groups : Steric hindrance at C3/C6 positions (substitute with bulkier tert-butyl or smaller H to probe steric tolerance).
  • Benzofuran-chromenone linkage : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic density .
  • Assays : Parallel synthesis coupled with high-throughput screening (HTS) identifies optimal substituents.

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Answer: Contradictions often arise from matrix effects (e.g., serum proteins in cell-based assays) or degradation (e.g., organic compound instability). Mitigation steps:

  • Stability studies : HPLC-MS monitors compound integrity under assay conditions (pH, temperature) .
  • Orthogonal assays : Compare results from cell-free (e.g., SPR binding) and cell-based systems.
  • Standardized protocols : Pre-cool samples (4°C) to slow degradation during long-term experiments .

Q. What methodologies enable efficient scale-up of synthesis without compromising purity?

  • Answer: Transition from batch to flow chemistry improves reproducibility. Key parameters:

  • Residence time : Optimized via syringe pumps (e.g., 10–15 minutes for condensation steps).
  • Catalyst recycling : Immobilize ZnO nanoparticles on mesoporous silica for reuse (>5 cycles without activity loss) .
  • In-line purification : Couple reactors with continuous extraction modules (e.g., membrane separators).

Q. How can computational tools elucidate the compound’s selective interaction with α1B-adrenoceptors over other subtypes?

  • Answer: Molecular dynamics (MD) simulations (GROMACS/AMBER) model receptor-ligand complexes over 100 ns trajectories. Key analyses:

  • Binding free energy : MM-PBSA/GBSA calculations quantify contributions from van der Waals, electrostatic, and desolvation terms.
  • Hydrogen bonding : Persistent interactions with Asp106 (α1B) vs. weaker bonds in α1A/D subtypes.
  • Allosteric pockets : Detect subpocket occupancy via grid-based docking (Glide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.